3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
Descripción general
Descripción
“3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid” is a chemical compound with the molecular formula C12H17N3O5S . It has a molecular weight of 315.35 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O5S/c13-21(18,19)10-1-2-11(12(7-10)15(16)17)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H2,13,18,19) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a storage temperature requirement of room temperature and should be kept in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Preparation of Venetoclax
- Summary of the Application : “3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid” is used as a pharmaceutical intermediate in the preparation of Venetoclax . Venetoclax is a medication used to treat certain types of chronic lymphocytic leukaemia (CLL) or certain types of small lymphocytic lymphoma (SLL) .
- Methods of Application or Experimental Procedures : The specific synthesis steps are not provided in the source. However, pharmaceutical intermediates like this are typically used in multi-step synthesis processes to produce the final drug compound .
- Results or Outcomes : The outcome of this application is the production of Venetoclax, a medication used in the treatment of certain types of CLL or SLL .
Synthesis of BTK, PI3K and JAK-2 inhibitors
- Summary of the Application : This compound is also used as a reagent in the synthesis of BTK, PI3K and JAK-2 inhibitors . These inhibitors are used in the treatment of various diseases, including certain types of cancer.
- Methods of Application or Experimental Procedures : The specific synthesis steps are not provided in the source. However, in medicinal chemistry, such reagents are typically used in complex synthesis processes to produce the final therapeutic compounds .
- Results or Outcomes : The outcome of this application is the production of BTK, PI3K and JAK-2 inhibitors, which are used in the treatment of various diseases .
Synthesis of BTK, PI3K and JAK-2 inhibitors
- Summary of the Application : This compound is also used as a reagent in the synthesis of BTK, PI3K and JAK-2 inhibitors . These inhibitors are used in the treatment of various diseases, including certain types of cancer.
- Methods of Application or Experimental Procedures : The specific synthesis steps are not provided in the source. However, in medicinal chemistry, such reagents are typically used in complex synthesis processes to produce the final therapeutic compounds .
- Results or Outcomes : The outcome of this application is the production of BTK, PI3K and JAK-2 inhibitors, which are used in the treatment of various diseases .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
3-nitro-4-(oxan-4-ylmethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-13(17)10-1-2-11(12(7-10)15(18)19)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDIBVRWOXOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.